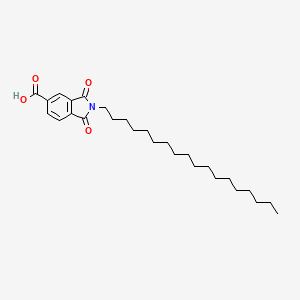
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2 It is a type of benzophenone derivative, characterized by the presence of a chlorophenyl group and a hydroxy-methylphenyl group attached to a central methanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoyl chloride and 2-hydroxy-4-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions.
Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation reaction.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-4-methylbenzene and aluminum chloride in dichloromethane. The mixture is refluxed for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the methanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydrolysis or ammonia (NH3) for amination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products
Oxidation: Formation of a ketone or carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzophenone derivatives.
科学研究应用
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its structural features make it a candidate for the synthesis of novel drugs with improved efficacy and reduced side effects.
Industry: Employed in the production of specialty chemicals, dyes, and polymers. It is used as a UV absorber in sunscreens and other cosmetic products.
作用机制
The mechanism of action of (4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxy and chlorophenyl groups contribute to its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group at the para position.
(4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone: Contains a methoxy group instead of a methyl group.
(4-Chlorophenyl)(4-methylphenyl)methanone: Lacks the hydroxy group.
Uniqueness
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its reactivity and biological activity
属性
CAS 编号 |
107622-28-6 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(2-hydroxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-12(13(16)8-9)14(17)10-3-5-11(15)6-4-10/h2-8,16H,1H3 |
InChI 键 |
GYVFYXJLIDHYMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
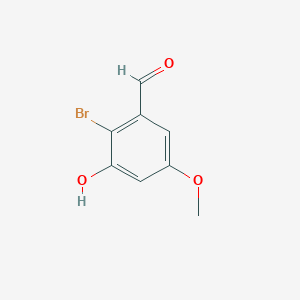
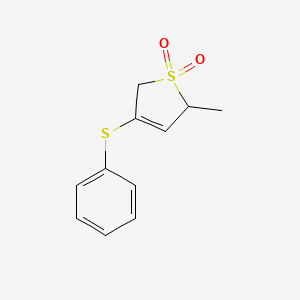
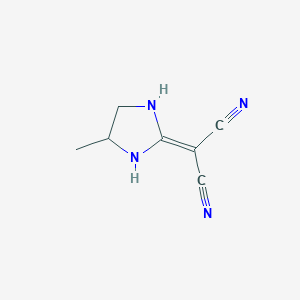
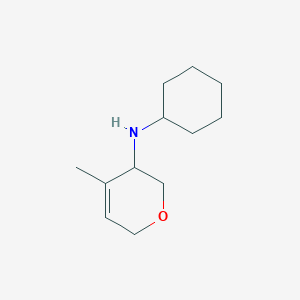
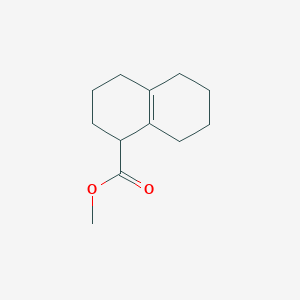
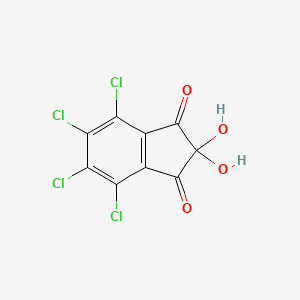

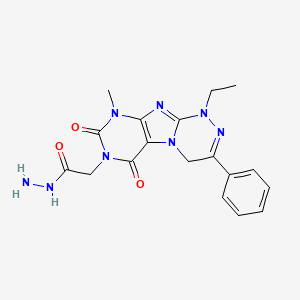
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
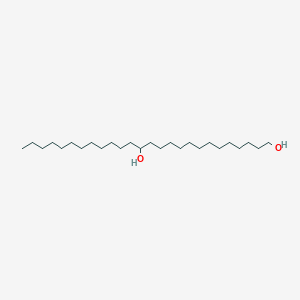
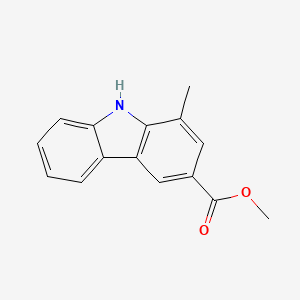
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
